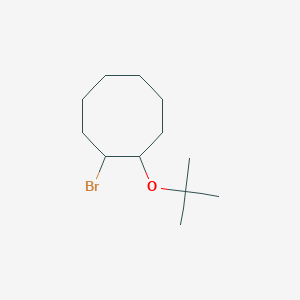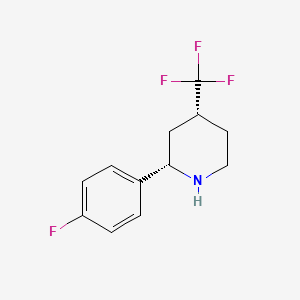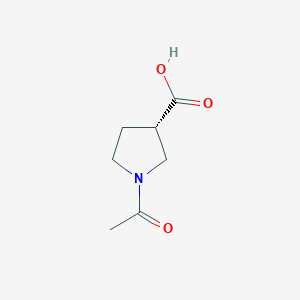
(3S)-1-Acetylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-Acetylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Acetylpyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the enantioselective synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes and advanced purification techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-Acetylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(3S)-1-Acetylpyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S)-1-Acetylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in cancer cells by activating caspase enzymes and regulating the expression of pro-apoptotic and anti-apoptotic proteins . The compound’s effects on cellular pathways, such as the NF-κB signaling pathway, contribute to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound shares structural similarities with (3S)-1-Acetylpyrrolidine-3-carboxylic acid and exhibits similar biological activities.
Pyrrolidin-2-one derivatives: These compounds also contain the pyrrolidine ring and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both acetyl and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and biological activities compared to other pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(3S)-1-acetylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 |
Clave InChI |
FEQQMBBBBFVNMN-LURJTMIESA-N |
SMILES isomérico |
CC(=O)N1CC[C@@H](C1)C(=O)O |
SMILES canónico |
CC(=O)N1CCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


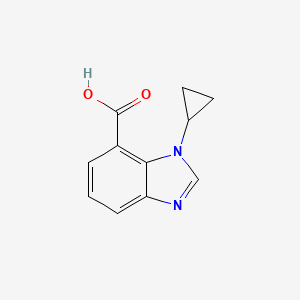
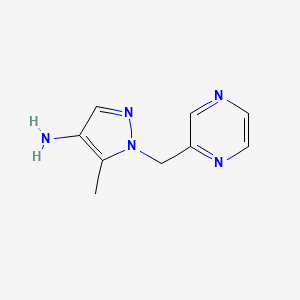
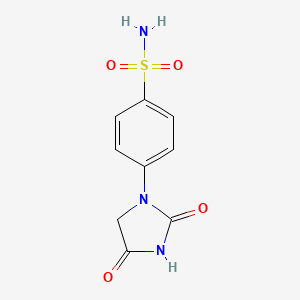
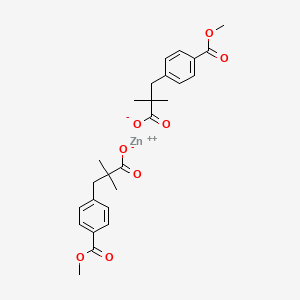
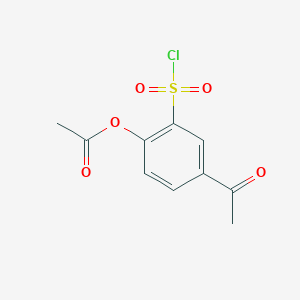
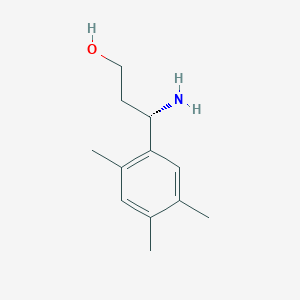
![5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060573.png)
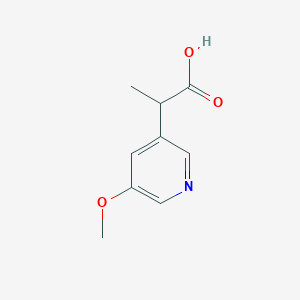
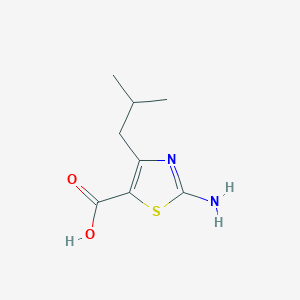
![(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13060614.png)
![tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B13060616.png)
